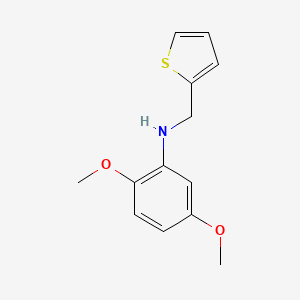
2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline
Descripción general
Descripción
2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline: is an organic compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 g/mol . This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a thienylmethyl group attached to the nitrogen atom of the aniline moiety. It is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2,5-dimethoxyaniline with a thienylmethyl halide under basic conditions. The reaction can be carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is usually heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline can undergo oxidation reactions, particularly at the methoxy groups or the thienyl ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced at the nitro group if present, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed:
Oxidation: Formation of quinones or sulfoxides
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted anilines or thienyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline is used as a biochemical tool in proteomics research. It can be used to study protein interactions and modifications .
Biology: In biological research, this compound can be used to investigate the effects of methoxy and thienyl groups on biological activity. It may also be used in studies related to enzyme inhibition and receptor binding .
Medicine: While not commonly used in therapeutic applications, this compound can be used in medicinal chemistry research to develop new drugs or to study the pharmacokinetics and pharmacodynamics of related compounds .
Industry: In industrial settings, this compound can be used as an intermediate in the synthesis of more complex molecules. It may also find applications in the development of new materials or as a component in chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline is not well-documented. based on its structure, it is likely to interact with biological targets through its methoxy and thienyl groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
2,5-Dimethoxyaniline: Similar structure but lacks the thienylmethyl group.
2,5-Dimethoxy-N-methyl-aniline: Similar structure but has a methyl group instead of a thienylmethyl group.
2,5-Dimethoxy-N-(2-furylmethyl)aniline: Similar structure but has a furylmethyl group instead of a thienylmethyl group.
Uniqueness: 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both methoxy groups and a thienylmethyl group. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-15-10-5-6-13(16-2)12(8-10)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAZQHIXKKKKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















